4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 533869-31-7
VCID: VC7700771
InChI: InChI=1S/C21H21ClN4O4S/c22-18-8-4-3-7-17(18)20-24-25-21(30-20)23-19(27)15-9-11-16(12-10-15)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-14H2,(H,23,25,27)
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Molecular Formula: C21H21ClN4O4S
Molecular Weight: 460.93

4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 533869-31-7

Cat. No.: VC7700771

Molecular Formula: C21H21ClN4O4S

Molecular Weight: 460.93

* For research use only. Not for human or veterinary use.

4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533869-31-7

Specification

CAS No. 533869-31-7
Molecular Formula C21H21ClN4O4S
Molecular Weight 460.93
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C21H21ClN4O4S/c22-18-8-4-3-7-17(18)20-24-25-21(30-20)23-19(27)15-9-11-16(12-10-15)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-14H2,(H,23,25,27)
Standard InChI Key OEGKZHICPGKSSX-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of N-substituted benzamides incorporating heterocyclic and sulfonamide functionalities. Its IUPAC name, 4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, reflects the following structural components:

  • Benzamide backbone: A benzene ring substituted at the 4-position with an azepane sulfonyl group.

  • Oxadiazole moiety: A 1,3,4-oxadiazole ring linked to the benzamide via an amide bond, further substituted at the 5-position with a 2-chlorophenyl group.

  • Azepane sulfonyl group: A seven-membered azepane ring connected to a sulfonyl group at the benzamide’s para position.

Table 1: Key Molecular Descriptors (Predicted)

PropertyValueComparable Compounds
Molecular formulaC₂₁H₂₀ClN₄O₄S
Molecular weight (g/mol)467.92
logP5.2–5.8 (estimated)
Hydrogen bond acceptors8
Polar surface area (Ų)62–68

The presence of the sulfonyl group enhances hydrogen-bonding capacity, while the 2-chlorophenyl substituent contributes to hydrophobic interactions, as observed in analogs like 1-{3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl}azepane . The azepane ring’s conformational flexibility may influence target binding kinetics, a feature noted in related N-[4-(azepan-1-ylsulfonyl)phenyl]benzamide derivatives .

Synthetic Pathways and Optimization

While no published synthesis of this exact compound exists, plausible routes can be extrapolated from methods used for structurally similar molecules:

Core Benzamide Formation

The benzamide scaffold is typically synthesized via:

  • Sulfonation of 4-aminobenzoic acid: Reaction with chlorosulfonic acid yields 4-sulfamoylbenzoic acid.

  • Azepane coupling: Nucleophilic substitution with azepane in the presence of a base (e.g., K₂CO₃) forms 4-(azepane-1-sulfonyl)benzoic acid .

  • Amide bond formation: Activation of the carboxylic acid (e.g., using HATU) followed by coupling with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Oxadiazole Ring Construction

The 1,3,4-oxadiazole moiety is commonly synthesized via:

  • Cyclization of acylhydrazides: Reaction of 2-chlorobenzohydrazide with triphosgene or POCl₃ forms the oxadiazole ring .

  • Suzuki–Miyaura coupling: Introduction of the 2-chlorophenyl group via palladium-catalyzed cross-coupling, as demonstrated in 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide.

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • logP/logD: Estimated at 5.2–5.8, comparable to 5-(azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide (logP = 5.12) and 4-(azepane-1-sulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (logP = 6.32) .

  • Aqueous solubility: Predicted logSw ≈ -5.5 to -6.0, indicating poor water solubility, consistent with analogs like 1-{3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl}azepane (logSw = -4.83) .

Metabolic Stability

  • CYP450 interactions: The sulfonyl group may act as a substrate for CYP3A4, while the oxadiazole ring could undergo hydrolytic cleavage, as observed in related compounds.

  • Plasma protein binding: High binding (>90%) is anticipated due to aromatic and hydrophobic motifs, similar to N-[4-(azepan-1-ylsulfonyl)phenyl]benzamide derivatives .

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Chlorophenyl-substituted oxadiazoles exhibit broad-spectrum antimicrobial effects. For example, 1-{3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl}azepane showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The 2-chloro substituent may enhance membrane penetration compared to bromo or methyl groups.

Anti-inflammatory Properties

In murine models, azepane sulfonyl benzamides reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway modulation .

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